Cas no 479552-71-1 (1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a brominated pyrrolopyridine derivative featuring a tosyl (p-toluenesulfonyl) protecting group at the 1-position. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituent at the 5-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The tosyl group enhances stability and facilitates selective deprotection when required. Its well-defined structure and high purity make it suitable for research applications in medicinal chemistry, where it serves as a scaffold for designing biologically active molecules. The compound is typically handled under inert conditions to preserve reactivity.
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- structure
479552-71-1 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
CAS No:479552-71-1
MF:C14H11BrN2O2S
MW:351.218341112137
MDL:MFCD08741546
CID:832927
PubChem ID:22477353
Update Time:2025-06-29

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
    • 1H-Indole,5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]
    • 5-bromo-1-(tert-butyl-dimethyl-silanyl)-1H-indole
    • 5-bromo-1-(tert-butyldimethylsilyl)-1H-indole
    • 5-bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 5-bromo-1-[(4-methylphenyl)sulphonyl]-1H-pyrrolo[2,3-b]pyridine
    • 5-Bromo-1-TBDMS-1H-indole
    • 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
    • N-TBS-5-bromoindole
    • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
    • 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
    • 1H-Pyrrolo[2 pound not3-b]pyridine pound not 5-bromo-1-[(4-methylphenyl)sulfonyl]-
    • 479552-71-1
    • 1H-Pyrrolo[2,3-b]pyridine,5-bromo-1-[(4-methylphenyl)sulfonyl]-
    • SCHEMBL1713486
    • BCP20838
    • OJSPXCGTOYBBJX-UHFFFAOYSA-N
    • WS-02051
    • 5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
    • MFCD11616469
    • MDL: MFCD08741546
    • Inchi: 1S/C14H11BrN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3
    • InChI Key: OJSPXCGTOYBBJX-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=C1)C=CN2S(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 349.97200
  • Monoisotopic Mass: 349.972
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.3A^2
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.597
  • Boiling Point: 498.34°C at 760 mmHg
  • Flash Point: 255.187°C
  • Refractive Index: 1.684
  • PSA: 60.34000
  • LogP: 4.42500

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Pricemore >>

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Additional information on 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

Professional Introduction to Compound with CAS No. 479552-71-1 and Product Name: 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]

The compound with the CAS number 479552-71-1 and the product name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl] represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the pyrrolopyridine class, which has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery. The presence of a bromo substituent at the 5-position and a sulfonamide moiety at the 1-position introduces unique reactivity and binding properties, making it a valuable scaffold for developing novel therapeutic agents.

In recent years, 1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their pharmacological activities. The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, often found in bioactive molecules targeting various biological pathways. The specific modification of this scaffold with a bromo group and a sulfonamide group enhances its interactions with biological targets, thereby improving its pharmacological profile. This compound is particularly noteworthy for its potential in modulating enzyme activities and receptor interactions, which are critical for therapeutic intervention.

The sulfonamide group in the molecule is a well-known pharmacophore that contributes to its binding affinity and metabolic stability. Sulfonamides are widely recognized for their role in antibiotics, diuretics, and anti-inflammatory drugs. The incorporation of this group into the 1H-Pyrrolo[2,3-b]pyridine backbone likely enhances the compound's ability to interact with biological targets such as enzymes and receptors. Furthermore, the bromo substituent at the 5-position introduces electrophilic centers that can participate in further functionalization or cross-coupling reactions, enabling the synthesis of more complex derivatives.

Recent studies have highlighted the importance of brominated heterocycles in drug development. These compounds often exhibit improved bioavailability and binding affinity compared to their non-brominated counterparts. The bromo group can serve as a handle for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the molecule. This flexibility makes 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl] a promising candidate for developing novel therapeutics targeting various diseases.

The 4-methylphenylsulfonyl group at the 1-position of the molecule adds another layer of complexity and functionality. This moiety can influence both the electronic properties and steric environment of the compound, affecting its interaction with biological targets. The combination of these substituents creates a unique molecular architecture that may confer specific pharmacological activities. For instance, such modifications have been shown to enhance binding affinity to certain enzymes or receptors, making this compound a valuable tool in drug discovery.

Current research in heterocyclic chemistry has demonstrated that structural modifications can significantly impact the biological activity of compounds. The pyrrolopyridine scaffold is particularly interesting due to its ability to mimic natural product structures and interact with diverse biological targets. By introducing specific functional groups such as bromo and sulfonamide moieties, researchers can tailor the pharmacological properties of these compounds to meet specific therapeutic needs.

One notable application of 1H-Pyrrolo[2,3-b]pyridine derivatives is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and signal transduction. Inhibiting aberrant kinase activity has become a major focus in cancer therapy. The structural features of this compound make it a potential lead molecule for developing kinase inhibitors with improved selectivity and efficacy.

Additionally, this compound may find utility in other therapeutic areas such as immunomodulation and anti-inflammatory treatments. The sulfonamide group has been shown to modulate immune responses by interacting with various immune receptors and enzymes. By leveraging the unique structural features of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl], researchers can develop novel immunomodulatory agents that target specific pathways involved in inflammation and immune regulation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce the desired functional groups into the pyrrolopyridine backbone. These synthetic strategies highlight the compound's potential as a building block for more complex molecules.

In conclusion,1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl] (CAS No. 479552-71-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug discovery. The combination of bromo and sulfonamide substituents enhances its interaction with biological targets, making it a valuable scaffold for developing novel therapeutics targeting various diseases.

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